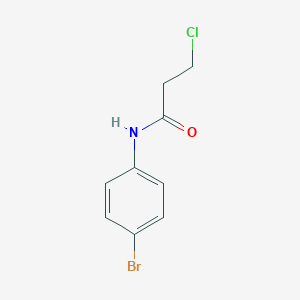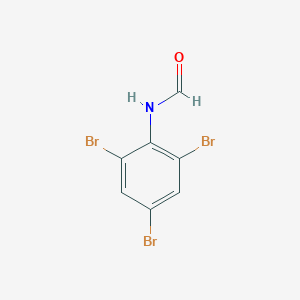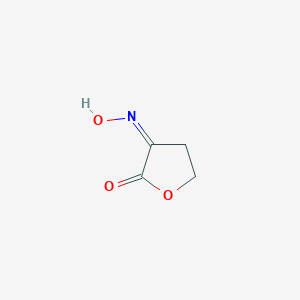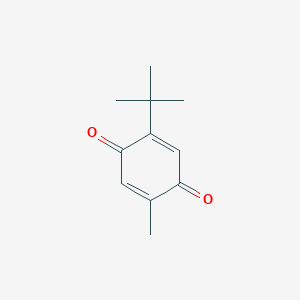
N-(4-bromophenyl)-3-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-chloropropanamide (NBP-3CP) is a synthetic compound of the amide group, which is composed of a nitrogen atom linked to a carbon atom. It has a molecular weight of 299.4 g/mol and its structure is shown in Figure 1. NBP-3CP is a highly versatile compound with many potential applications in the scientific research field. It has been used in a variety of experiments including synthesis, drug discovery, and chemical catalysis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of N-(4-bromophenyl)-3-chloropropanamide can be achieved through a multi-step synthesis pathway involving the conversion of starting materials to intermediates and finally to the target compound.
Starting Materials
4-bromobenzoic acid, thionyl chloride, 3-chloropropan-1-amine, triethylamine, N,N-dimethylformamide, diethyl ether, sodium bicarbonate, magnesium sulfate
Reaction
Step 1: Conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride using thionyl chloride and triethylamine in N,N-dimethylformamide solvent., Step 2: Reaction of 4-bromobenzoyl chloride with 3-chloropropan-1-amine in diethyl ether solvent to form N-(4-bromophenyl)-3-chloropropanamide intermediate., Step 3: Purification of the intermediate using sodium bicarbonate and magnesium sulfate to remove impurities and obtain the final product.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-chloropropanamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. By inhibiting these enzymes, N-(4-bromophenyl)-3-chloropropanamide may be able to modulate the levels of these neurotransmitters in the brain, thus affecting behavior and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(4-bromophenyl)-3-chloropropanamide are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, N-(4-bromophenyl)-3-chloropropanamide has been shown to have anxiolytic and antidepressant-like effects. It has also been shown to have anticonvulsant and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3-chloropropanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also highly versatile and can be used in a variety of experiments. Additionally, it has been extensively studied, so there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential applications.
However, there are also some limitations to using N-(4-bromophenyl)-3-chloropropanamide in lab experiments. It can be toxic in high doses, and it may interact with other compounds in unpredictable ways. Additionally, its effects on the central nervous system may be unpredictable, so caution should be used when using it in experiments.
Orientations Futures
The potential applications of N-(4-bromophenyl)-3-chloropropanamide are still being explored. One area of research that has shown promise is in the development of new drugs for the treatment of neurological disorders. Additionally, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include its use as a catalyst in chemical reactions and its potential applications in environmental remediation.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-chloropropanamide has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry as a building block for the synthesis of various compounds. It has also been used in drug discovery as a starting material for the development of new drugs. Additionally, it has been used in chemical catalysis as a catalyst for various reactions.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHQIUBGSISCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336300 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-chloropropanamide | |
CAS RN |
19205-70-0 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
